1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a 1,2,4-triazole ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The resulting product can then be transformed into a variety of thiazolyl-pyrazole derivatives via reaction with a diversity of hydrazonoyl chlorides and bromoacetyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and 1,2,4-triazole rings are five-membered heterocyclic structures that contain nitrogen atoms . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .Future Directions
The compound and its derivatives could be further explored for their potential biological activities. Given the promising results shown by similar compounds, future research could focus on optimizing the synthesis process, studying the compound’s mechanism of action, and evaluating its potential as a therapeutic agent .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition . This suggests that the compound might have similar effects.
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound might also be influenced by similar environmental factors.
Properties
IUPAC Name |
2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-24-15(17(18,19)20)23-26(16(24)28)9-8-21-14(27)13-10-12(22-25(13)2)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFKOYJFJAVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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